RR6

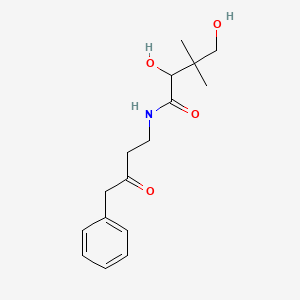

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,11-18)14(20)15(21)17-9-8-13(19)10-12-6-4-3-5-7-12/h3-7,14,18,20H,8-11H2,1-2H3,(H,17,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVUGLNOPRZQEY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The RR6 Prognostic Model for Myelofibrosis: A Technical Guide for Researchers and Drug Development Professionals

An in-depth analysis of the RR6 model, a clinical tool for predicting survival in myelofibrosis patients treated with ruxolitinib, exploring its components, underlying biological rationale, and implications for clinical research and therapeutic development.

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The introduction of the Janus kinase (JAK) inhibitor ruxolitinib has significantly altered the treatment landscape for MF, leading to improvements in spleen size, symptom burden, and overall survival. However, responses to ruxolitinib are variable, and many patients eventually lose their response. The "Response to Ruxolitinib After 6 Months" (this compound) prognostic model is a clinical tool developed to predict long-term survival in MF patients based on their response to the initial six months of ruxolitinib therapy.[1] This technical guide provides a comprehensive overview of the this compound model, its development, the biological basis of its components, and its utility for researchers and professionals in drug development.

The this compound Prognostic Model: Development and Scoring

The this compound model was developed and validated using data from the RUXOREL-MF study, a real-world ambispective observational study of myelofibrosis patients treated with ruxolitinib.[1] The model identifies three key predictors of overall survival evaluated at baseline, 3 months, and 6 months of ruxolitinib treatment.

Risk Factors and Scoring System

The this compound model is based on a point system derived from the hazard ratios of four risk factors identified through multivariable analysis.[1][2]

| Risk Factor | Hazard Ratio (95% CI) | P-value | Points |

| Ruxolitinib dose <20 mg twice daily at baseline, 3, and 6 months | 1.79 (1.07-3.00) | .03 | 1 |

| Palpable spleen length reduction from baseline ≤30% at 3 and 6 months | 2.26 (1.40-3.65) | .0009 | 1.5 |

| Red blood cell (RBC) transfusion need at 3 and/or 6 months | 1.66 (0.95-2.88) | .07 | 1 |

| RBC transfusion need at all time points (baseline, 3, and 6 months) | 2.32 (1.19-4.54) | .02 | 1.5 |

Table 1: Risk Factors and Point Allocation in the this compound Prognostic Model. Data sourced from Maffioli et al., Blood Advances 2022.[1][3]

Risk Stratification and Survival Outcomes

Patients are stratified into three risk categories based on their total score, with distinct survival outcomes.

| Risk Category | Score | Median Overall Survival (95% CI) |

| Low Risk | 0 | Not Reached |

| Intermediate Risk | 1 - 2 | 61 months (43-80) |

| High Risk | ≥2.5 | 33 months (21-50) |

Table 2: this compound Risk Stratification and Corresponding Median Overall Survival. Data sourced from Maffioli et al., Blood Advances 2022.[1][3]

Experimental Protocols: The RUXOREL-MF Study

The this compound model was established using data from the RUXOREL-MF study.[1] Understanding the methodology of this study is crucial for interpreting the model's predictions.

Study Design: A real-world, ambispective, observational study conducted at 17 centers.[2]

Patient Population: The study included 209 patients with a diagnosis of primary or secondary myelofibrosis who had been treated with ruxolitinib for at least six months.[1] Key inclusion criteria included a palpable spleen of at least 5 cm below the left costal margin and a platelet count >50 x 109/L.[2]

Data Collection: Clinical and laboratory data were collected at the time of MF diagnosis, at the start of ruxolitinib treatment, and at 3, 6, 12, 18, 24, 36, and 48 months post-treatment initiation.[1]

Definition of Variables:

-

Ruxolitinib Dose: The total daily dose of ruxolitinib was recorded at baseline, 3 months, and 6 months. A dose of less than 40mg per day (i.e., <20mg twice daily) at all three time points was identified as a risk factor.[1]

-

Spleen Response: Palpable spleen length below the left costal margin was measured at baseline, 3 months, and 6 months. A reduction of ≤30% from baseline at both 3 and 6 months constituted a risk factor.[1]

-

Transfusion Need: The requirement for red blood cell transfusions was recorded. "Transfusion need at 3 and/or 6 months" and "transfusion need at all time points" were identified as separate risk factors.[1]

Statistical Analysis: A multivariable Cox proportional hazard regression analysis was used to identify independent predictors of overall survival, from which the hazard ratios were used to develop the this compound scoring system.[1] The model was subsequently validated in an external cohort of 40 MF patients.[1][3]

Biological Rationale of the this compound Risk Factors

The predictive power of the this compound model is rooted in the fundamental pathophysiology of myelofibrosis and the mechanism of action of ruxolitinib.

The JAK-STAT Signaling Pathway in Myelofibrosis

Myelofibrosis is driven by the dysregulation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[4] Mutations in JAK2, CALR, or MPL lead to constitutive activation of JAK1 and JAK2, resulting in downstream signaling that promotes cell proliferation, inflammation, and fibrosis. Ruxolitinib is a potent inhibitor of JAK1 and JAK2, thereby aiming to abrogate this aberrant signaling.

Molecular Underpinnings of the this compound Risk Factors

-

Ruxolitinib Dose <20 mg Twice Daily: A lower dose of ruxolitinib may reflect poor tolerance due to cytopenias or a clinical decision based on a perceived lower disease burden. However, a consistently lower dose may lead to suboptimal inhibition of the JAK-STAT pathway, allowing for persistent pro-inflammatory signaling and disease progression.[5] This suggests that achieving a sufficient level of JAK inhibition is critical for long-term disease control.

-

Palpable Spleen Length Reduction ≤30%: Splenomegaly in myelofibrosis is a result of extramedullary hematopoiesis driven by the malignant clone. A robust spleen response to ruxolitinib is a clinical indicator of effective JAK-STAT pathway inhibition and a reduction in the underlying disease activity.[6] A poor spleen response may indicate primary or acquired resistance to ruxolitinib, potentially through mechanisms that bypass JAK1/2 inhibition or through the activation of alternative signaling pathways.

-

Red Blood Cell Transfusion Need: Anemia in myelofibrosis is multifactorial, stemming from ineffective erythropoiesis, bone marrow fibrosis, and splenic sequestration.[7] The need for transfusions is a strong negative prognostic indicator, reflecting the severity of bone marrow failure.[7] While ruxolitinib can sometimes exacerbate anemia due to its myelosuppressive effects, a persistent or worsening transfusion requirement despite therapy suggests that the drug is not adequately controlling the underlying disease process that drives anemia.[8]

Implications for Research and Drug Development

The this compound prognostic model has significant implications for the design and interpretation of clinical trials and the development of novel therapies for myelofibrosis.

Patient Stratification and Clinical Trial Design

The this compound model can be used to stratify patients in clinical trials based on their early response to ruxolitinib. This allows for the enrichment of study populations with patients at higher risk of progression, potentially enabling a more rapid and efficient evaluation of novel therapeutic agents. Furthermore, the this compound score could serve as a time-dependent covariate in survival analyses, providing a more dynamic assessment of treatment efficacy.

Development of Second-Line and Combination Therapies

The this compound model identifies patients who are likely to have a poor outcome on ruxolitinib monotherapy, making them ideal candidates for second-line therapies or combination strategies. For patients categorized as intermediate or high-risk by the this compound model, the early introduction of a novel agent in combination with ruxolitinib could be a promising therapeutic approach.

Conclusion

The this compound prognostic model is a valuable tool for predicting survival in myelofibrosis patients treated with ruxolitinib. Its strength lies in its simplicity and its foundation in clinically meaningful endpoints that reflect the underlying biology of the disease and the patient's response to therapy. For researchers and drug development professionals, the this compound model provides a framework for identifying high-risk patients, designing more efficient clinical trials, and developing novel therapeutic strategies to improve outcomes for individuals with myelofibrosis who do not achieve an adequate response to ruxolitinib. As our understanding of the molecular mechanisms of ruxolitinib resistance and disease progression evolves, the this compound model will likely remain a cornerstone of prognostic assessment in this patient population.

References

- 1. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prognostic model to predict survival in MF after 6 months of treatment with ruxolitinib helps to identify candidates for second-line treatment and SCT [mpn-hub.com]

- 3. Model IDs Risk Factors for Reduced Survival with Ruxolitinib | Blood Cancers Today [bloodcancerstoday.com]

- 4. Clinical factors associated with response to ruxolitinib in patients with myelofibrosis [mpn-hub.com]

- 5. patientpower.info [patientpower.info]

- 6. youtube.com [youtube.com]

- 7. patientpower.info [patientpower.info]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the RR6 Clinical Prognostic Model for Ruxolitinib Response

Introduction

Ruxolitinib, a potent inhibitor of Janus kinase (JAK) 1 and 2, is a standard therapy for patients with myelofibrosis (MF), offering significant improvements in splenomegaly and disease-related symptoms.[1][2] However, responses to the treatment vary, and a substantial number of patients experience a suboptimal response or lose their response over time.[2][3][4] Identifying patients who are unlikely to benefit long-term from ruxolitinib is a critical unmet need, as it would allow for a timely switch to alternative therapies or enrollment in clinical trials.[1][3][5]

To address this challenge, researchers developed the RR6 (Response to Ruxolitinib after 6 Months) model. Contrary to a molecular or gene-based signature, the this compound is a clinical prognostic model designed to predict overall survival (OS) in MF patients based on their clinical response after the first six months of ruxolitinib therapy.[2][3][4] This guide provides a detailed overview of the this compound model, its development methodology, scoring system, and clinical application for researchers, scientists, and drug development professionals.

Core Methodology: Development of the this compound Model

The this compound model was developed and validated using data from a real-world cohort of myelofibrosis patients. The methodology did not involve molecular profiling but was based on the statistical analysis of routinely collected clinical data.

Experimental Protocol / Study Design

-

Patient Cohort: The model was initially developed using data from 209 MF patients enrolled in the RUXOREL-MF study (NCT03959371), an ambispective observational study.[2][3]

-

Data Collection: Key clinical and hematological data were collected at specific time points: at the start of ruxolitinib treatment (baseline), and at 3 and 6 months of therapy.[3][5]

-

Endpoint Definition: The primary endpoint for the analysis was Overall Survival (OS). Event-Free Survival (EFS) was also analyzed, with events including death, disease progression, loss of response, or treatment discontinuation due to toxicity.[1]

-

Statistical Analysis: A multivariable Cox proportional hazard regression analysis was performed to identify independent predictors of survival among the variables collected during the first 6 months of treatment.[3][5]

-

Model Construction: Each identified risk factor was assigned a weighted score based on its hazard ratio (HR) from the multivariable analysis. The sum of these scores determines the patient's risk category.[2][5]

-

Validation: The completed this compound model was subsequently validated in a separate, external cohort of 40 MF patients to confirm its predictive power.[3][4]

The this compound Scoring System

The this compound model is based on four key risk factors identified through multivariable analysis. The presence of these factors is used to calculate a risk score that stratifies patients.[3][4][5]

Table 1: this compound Model Risk Factors and Scoring

| Risk Factor | Hazard Ratio (HR) | Assigned Points |

| Ruxolitinib dose <20 mg twice daily at baseline, 3 months, AND 6 months | 1.79 | 1 |

| Palpable spleen length reduction from baseline ≤30% at 3 months AND 6 months | 2.26 | 1.5 |

| Need for Red Blood Cell (RBC) transfusion at 3 months AND/OR 6 months | 1.66 | 1 |

| Need for Red Blood Cell (RBC) transfusion at ALL time points (baseline, 3, 6) | 2.32 | 1.5 |

Data sourced from publications related to the this compound model development.[2][3][5]

Patients are then categorized into three risk groups based on their total score.

Table 2: this compound Risk Stratification and Survival Outcomes

| Risk Category | Score Range | Median Overall Survival (OS) |

| Low Risk | 0 | Not Reached |

| Intermediate Risk | 1 - 2.5 | 61 months |

| High Risk | ≥ 3 | 33 months |

Survival data from the original development cohort.[2][3]

A subsequent validation study in a real-world cohort confirmed the model's ability to predict outcomes, reporting a median Event-Free Survival (EFS) of 27 months for high-risk patients versus 51 months for low/intermediate-risk patients.[1]

Visualizations

Diagram 1: this compound Model Development Workflow

This diagram illustrates the clinical study and data analysis workflow used to create the this compound model.

Caption: Workflow for the development and validation of the this compound clinical prognostic model.

Diagram 2: Logical Flow of the this compound Scoring System

This diagram shows the logical relationship between clinical inputs and the final risk stratification.

Caption: Logical flow from clinical inputs to risk stratification in the this compound model.

Clinical Implications and Use

The this compound model provides a simple, accessible tool for clinicians to re-evaluate prognosis in MF patients after the initial 6-month treatment period with ruxolitinib.[5] By using readily available clinical data, it can identify a high-risk group of patients with significantly impaired survival who may not be deriving long-term benefit from the therapy.[1][3]

For drug development professionals and researchers, the this compound model defines a specific patient population—the "this compound High-Risk" group—that is ideal for inclusion in clinical trials for second-line treatments.[1][5] This allows for the targeted investigation of novel agents in patients with a clear and present medical need, potentially accelerating the development of more effective therapeutic strategies for ruxolitinib-refractory or -resistant myelofibrosis.

References

- 1. This compound prognostic model provides information about survival for myelofibrosis treated with ruxolitinib: validation in a real-life cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. ajmc.com [ajmc.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the RR6 Scoring System: Core Principles and Applications

October 30, 2025

Introduction

The this compound (Response to Ruxolitinib after 6 months) scoring system is a clinical prognostic model designed for the early identification of myelofibrosis (MF) patients with impaired survival while undergoing treatment with the Janus kinase (JAK) inhibitor, ruxolitinib.[1][2][3][4][5] Developed by the RUXO REL-MF study group, this model utilizes clinical and treatment variables assessed at baseline and during the initial six months of therapy to stratify patients into distinct risk categories, thereby informing crucial treatment decisions.[3][4][5] This guide provides a comprehensive overview of the underlying principles of the this compound scoring system, its integration with molecular data, and the relevant biological pathways.

Core Principles of the this compound Scoring System

The fundamental principle of the this compound model is that the early response to ruxolitinib, a potent JAK1/JAK2 inhibitor, is a strong predictor of long-term overall survival (OS) in MF patients.[5] The model is based on the multivariable analysis of data from a real-world cohort of ruxolitinib-treated MF patients, which identified four key risk factors associated with reduced OS.[5][6]

Predictor Variables

The this compound model incorporates four predictor variables that are monitored over the first six months of ruxolitinib therapy:

-

Ruxolitinib Dosage: A dose of less than 20 mg twice daily at baseline, 3 months, and 6 months.[5][6]

-

Spleen Response: A reduction in palpable spleen length from baseline of 30% or less at both 3 and 6 months.[5][6]

-

Red Blood Cell (RBC) Transfusion Requirement (Interim): The need for RBC transfusions at either the 3-month or 6-month time point.[5][6]

-

RBC Transfusion Requirement (Consistent): The need for RBC transfusions at all evaluated time points (baseline, 3 months, and 6 months).[5][6]

Risk Stratification

Based on the presence of these risk factors, patients are categorized into three distinct risk groups, each with a significantly different median overall survival.

| Risk Category | Description | Median Overall Survival (OS) | 5-Year OS Rate |

| Low Risk | Score 0 | Not Reached | 84.8% |

| Intermediate Risk | Score 1-2 | 61 months | 76.4% |

| High Risk | Score >2 | 33 months | 56.6% |

(Data derived from Maffioli et al., Blood Advances, 2022 and a subsequent validation study.)[2][5]

The model has been validated in independent cohorts and has demonstrated superiority in prognostic performance compared to the Dynamic International Prognostic Scoring System (DIPSS) at various time points during treatment.[1][3][7]

Experimental Protocols and Methodologies

The application of the this compound scoring system requires systematic data collection at specified intervals. The following outlines the methodologies for assessing the key predictor variables.

Ruxolitinib Dosage Monitoring

-

Procedure: The prescribed daily dosage of ruxolitinib is recorded at the initiation of therapy (baseline), and at the 3-month and 6-month follow-up appointments.

-

Data Point: Any dosage below 20 mg twice daily at all three time points is considered a risk factor.

Spleen Length Assessment

-

Procedure: Palpable spleen length below the left costal margin is measured in centimeters at baseline, 3 months, and 6 months. The percentage reduction from baseline is then calculated at the 3 and 6-month marks.

-

Data Point: A reduction of 30% or less at both 3 and 6 months constitutes a risk factor.

Red Blood Cell Transfusion Need

-

Procedure: The patient's medical records are reviewed to determine the necessity of RBC transfusions at baseline, 3 months, and 6 months.

-

Data Points:

-

Need for transfusion at either the 3-month or 6-month visit.

-

Need for transfusion at all three time points (baseline, 3 months, and 6 months).

-

Molecular Analysis for Enhanced Prognostication

Further studies have shown that integrating molecular data can significantly enhance the prognostic accuracy of the this compound model.[3][7][8]

-

High Molecular Risk (HMR) Mutations: This involves sequencing of genes such as ASXL1, EZH2, IDH1, IDH2, SRSF2, and U2AF1. The presence of mutations in these genes is associated with a poorer prognosis.

-

RAS Pathway Mutations: Analysis of mutations in genes within the RAS pathway, including NRAS, KRAS, and CBL, has been shown to be an independent predictor of reduced OS.[3][7] The integration of both HMR and RAS pathway mutations with the this compound score provides the highest prognostic performance.[3][7][8]

Signaling Pathways in Myelofibrosis and Ruxolitinib Action

Myelofibrosis is characterized by the dysregulation of the JAK-STAT signaling pathway.[9][10][11] Ruxolitinib functions by inhibiting JAK1 and JAK2, thereby modulating this pathway. The RAS pathway is another critical signaling cascade implicated in the pathogenesis and progression of MF.[12][13][14]

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary mediator of signals from cytokines and growth factors that are crucial for hematopoiesis.[15][16] In MF, mutations in JAK2, CALR, or MPL lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation and the clinical manifestations of the disease.[11][17] Ruxolitinib's inhibition of JAK1 and JAK2 aims to normalize this signaling.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

RAS Signaling Pathway

The RAS pathway is a key regulator of cell proliferation, differentiation, and survival. Mutations in RAS pathway genes can lead to its constitutive activation, contributing to the malignant phenotype in MF and potentially conferring resistance to JAK inhibitors.[3][14]

Caption: The RAS signaling pathway and the impact of activating mutations in Myelofibrosis.

Experimental and Logical Workflow of the this compound Scoring System

The application of the this compound model follows a structured workflow from patient diagnosis through the first six months of treatment, with an optional but recommended integration of molecular data.

Caption: Logical workflow for the application of the this compound scoring system in clinical practice.

Conclusion

The this compound scoring system provides a valuable and validated tool for the early prognostication of ruxolitinib-treated myelofibrosis patients. By systematically evaluating key clinical and treatment variables within the first six months of therapy, clinicians can identify high-risk patients who may benefit from a prompt shift in treatment strategy. The integration of molecular markers, particularly HMR and RAS pathway mutations, further refines the predictive power of the this compound model, paving the way for more personalized therapeutic approaches in myelofibrosis. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to understand and apply the core principles of the this compound scoring system in their work.

References

- 1. This compound prognostic model provides information about survival for myelofibrosis treated with ruxolitinib: validation in a real-life cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. flore.unifi.it [flore.unifi.it]

- 4. Model IDs Risk Factors for Reduced Survival with Ruxolitinib | Blood Cancers Today [bloodcancerstoday.com]

- 5. ashpublications.org [ashpublications.org]

- 6. mdpi.com [mdpi.com]

- 7. Validation and molecular integration of the this compound model to predict survival after 6 months of therapy with ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. patientpower.info [patientpower.info]

- 12. researchgate.net [researchgate.net]

- 13. physiciansweekly.com [physiciansweekly.com]

- 14. researchgate.net [researchgate.net]

- 15. Janus kinase - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. patientpower.info [patientpower.info]

The RR6 Model: A Technical Guide to a Prognostic Tool for Myelofibrosis Patients Treated with Ruxolitinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and application of the RR6 model, a clinical prognostic tool for predicting survival in patients with myelofibrosis (MF) undergoing treatment with the Janus kinase (JAK) inhibitor, ruxolitinib. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways.

Introduction to the this compound Model

The this compound model, which stands for "Response to Ruxolitinib after 6 months," is a clinical prognostic model developed to identify patients with myelofibrosis who are at risk of impaired survival despite treatment with ruxolitinib[1]. Ruxolitinib, a potent inhibitor of JAK1 and JAK2, has significantly improved the management of myelofibrosis by reducing spleen size and alleviating symptom burden[2][3]. However, a subset of patients exhibits a suboptimal response or loses their response over time, which is associated with a poor prognosis. The this compound model was developed by the RUXO REL-MF study group to address the need for an early and reliable predictor of long-term outcomes in this patient population.

The model utilizes three key predictor variables that are assessed at baseline, 3 months, and 6 months of ruxolitinib therapy to stratify patients into low, intermediate, and high-risk categories for overall survival. This early risk stratification can aid clinicians in making informed decisions about continuing ruxolitinib or considering alternative therapeutic strategies[4].

Core Components of the this compound Model

The this compound model is based on the assessment of four risk factors derived from three clinical variables. A scoring system is used to stratify patients into distinct risk categories.

Predictor Variables and Scoring System

The model assigns points based on the presence of four specific risk factors. The total score determines the patient's risk category.

| Risk Factor | Points Assigned |

| Ruxolitinib dose <20 mg twice daily at baseline, 3 months, AND 6 months | 1 |

| Palpable spleen length reduction from baseline ≤30% at 3 months AND 6 months | 1 |

| Red blood cell (RBC) transfusion need at 3 months AND/OR 6 months | 1 |

| RBC transfusion need at baseline, 3 months, AND 6 months (all time points) | 1 |

Risk Stratification:

-

Low Risk: < 2 points

-

Intermediate Risk: 2-4 points

-

High Risk: > 4 points

Quantitative Data from Development and Validation Studies

The this compound model was developed using data from the RUXOREL-MF study and subsequently validated in independent patient cohorts. The following tables summarize the key quantitative outcomes.

RUXOREL-MF Study (Development Cohort)

The RUXOREL-MF study was a real-world, ambispective observational study that enrolled 209 patients with myelofibrosis treated with ruxolitinib[5].

| Risk Category | Median Overall Survival (OS) | 95% Confidence Interval (CI) |

| Low Risk | Not Reached | - |

| Intermediate Risk | 61 months | 43-80 months |

| High Risk | 33 months | 21-50 months |

Validation Cohort

A validation of the this compound model was performed in a real-life cohort of 140 patients with myelofibrosis treated with ruxolitinib[6].

| Risk Category | Median Overall Survival (OS) | 95% Confidence Interval (CI) |

| Low Risk | Not Reached | - |

| Intermediate Risk | 80 months | - |

| High Risk | 50 months | - |

Experimental Protocols

The development and validation of the this compound model were based on data from clinical studies with specific protocols.

The RUXOREL-MF Study (this compound Model Development)

-

Study Design: A real-world, ambispective, observational study conducted at 17 centers[7].

-

Participants: 209 patients with primary or secondary myelofibrosis treated with ruxolitinib.

-

Inclusion Criteria (General):

-

Diagnosis of primary or secondary myelofibrosis.

-

Treatment with ruxolitinib as per standard clinical practice.

-

-

Data Collection: Clinical and laboratory data were collected at the time of myelofibrosis diagnosis, at the start of ruxolitinib treatment, and at 3, 6, 12, 18, 24, 36, and 48 months of follow-up[7].

-

Assessments for this compound Model:

-

Ruxolitinib Dose: Recorded at baseline, 3 months, and 6 months.

-

Spleen Response: Palpable spleen length was measured at baseline, 3 months, and 6 months to calculate the percentage reduction.

-

RBC Transfusion Need: The requirement for red blood cell transfusions was documented at baseline, 3 months, and 6 months.

-

COMFORT-I and COMFORT-II Trials (Pivotal Ruxolitinib Studies)

These were randomized, controlled phase 3 trials that established the efficacy and safety of ruxolitinib in myelofibrosis and provided the foundational evidence for its clinical use.

-

Study Design:

-

COMFORT-I: Randomized, double-blind, placebo-controlled trial.

-

COMFORT-II: Randomized, open-label trial comparing ruxolitinib to the best available therapy.

-

-

Participants: Patients with intermediate-2 or high-risk primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.

-

Inclusion Criteria (General):

-

Palpable splenomegaly of at least 5 cm below the costal margin.

-

Platelet count ≥100 × 10^9/L.

-

-

Exclusion Criteria (General):

-

Platelet count <50 × 10^9/L.

-

Prior treatment with a JAK inhibitor.

-

-

Treatment:

-

Ruxolitinib: Starting dose was typically 15 mg or 20 mg twice daily, based on platelet count. Doses were adjusted based on efficacy and toxicity.

-

-

Primary Endpoint:

-

Proportion of patients achieving a ≥35% reduction in spleen volume from baseline at 24 weeks (COMFORT-I) or 48 weeks (COMFORT-II).

-

Signaling Pathway and Mechanism of Action

Ruxolitinib is a targeted therapy that inhibits the Janus kinase (JAK) family of enzymes, specifically JAK1 and JAK2. In myelofibrosis, the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is constitutively activated, leading to uncontrolled cell growth and the production of inflammatory cytokines.

The JAK-STAT Signaling Pathway in Myelofibrosis

Caption: The JAK-STAT signaling pathway and the inhibitory action of ruxolitinib.

Logical Workflow for this compound Model Application

Caption: Workflow for applying the this compound prognostic model in a clinical setting.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. a-prognostic-model-to-predict-survival-after-6-months-of-ruxolitinib-in-patients-with-myelofibrosis - Ask this paper | Bohrium [bohrium.com]

- 4. Retinol binding protein 4 enhances cellular cholesterol uptake to facilitate influenza A virus infection | PLOS Pathogens [journals.plos.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

The Clinical Significance of the RR6 Score in Myelofibrosis: An In-depth Technical Guide

Introduction to Myelofibrosis and the Imperative for Dynamic Prognostication

Myelofibrosis (MF) is a clonal myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, constitutional symptoms, and the potential for leukemic transformation. The clinical course of MF is heterogeneous, necessitating accurate risk stratification to guide therapeutic decisions. Prognostic scoring systems are integral to the management of MF, with established models such as the Dynamic International Prognostic Scoring System (DIPSS) and the Mutation-Enhanced International Prognostic Scoring System for transplant-age patients (MIPSS70) being widely used at the time of diagnosis to predict overall survival.

However, the introduction of targeted therapies, particularly the Janus kinase (JAK) inhibitor ruxolitinib, has transformed the treatment landscape of myelofibrosis. While ruxolitinib can lead to significant clinical improvements, responses vary, and many patients may lose their response over time. This has highlighted the need for dynamic prognostic models that can assess treatment response and predict outcomes in patients receiving therapy. The RR6 (Response to Ruxolitinib after 6 months) score was developed to address this unmet need, offering a tool to predict survival based on early on-treatment variables.

The this compound Score: A Detailed Examination

The this compound score is a clinical prognostic model designed to determine the survival of myelofibrosis patients six months after initiating treatment with ruxolitinib.[1] This score was developed and validated using data from the RUXOREL-MF study, a real-world, ambispective observational study.[1] The core principle of the this compound score is to leverage early clinical and treatment-related parameters to identify patients with a poor prognosis despite ruxolitinib therapy, who may benefit from a change in management.

Calculation of the this compound Score

The this compound score is calculated based on four key risk factors assessed at baseline, three months, and six months of ruxolitinib treatment. Points are assigned for each risk factor, and the total score determines the patient's risk category.

| Risk Factor | Definition | Points |

| Low Ruxolitinib Dose | Ruxolitinib dose <20 mg twice daily at baseline, 3 months, AND 6 months. | 1 |

| Poor Spleen Response | Palpable spleen length reduction from baseline ≤30% at 3 months AND 6 months. | 1.5 |

| Intermittent Transfusion Need | Red blood cell (RBC) transfusion required at 3 and/or 6 months. | 1 |

| Consistent Transfusion Need | RBC transfusion required at baseline, 3 months, AND 6 months. | 1.5 |

Risk Stratification and Survival Outcomes

The total this compound score is used to stratify patients into three distinct risk categories, each with a significantly different median overall survival (OS) calculated from the six-month post-ruxolitinib initiation time point.

| Risk Category | Total Points | Median Overall Survival (OS) |

| Low Risk | 0 | Not Reached |

| Intermediate Risk | 1 - 2 | 61 months |

| High Risk | ≥2.5 | 33 months |

Clinical Utility and Comparison with Other Prognostic Models

The primary clinical significance of the this compound score lies in its ability to facilitate early identification of patients with a suboptimal response to ruxolitinib.[1] This allows clinicians to make timely decisions regarding alternative treatment strategies, such as switching to other JAK inhibitors, enrollment in clinical trials for novel agents, or consideration of allogeneic stem cell transplantation. The this compound model overcomes the limitations of baseline prognostic scores by incorporating dynamic, on-treatment variables.[1]

| Feature | This compound Score | DIPSS (Dynamic International Prognostic Scoring System) | MIPSS70 (Mutation-Enhanced IPSS for transplant-age patients) |

| Timing of Application | 6 months post-ruxolitinib initiation | At diagnosis or any time during the disease course | At diagnosis for patients ≤70 years |

| Purpose | Predicts survival in ruxolitinib-treated patients | General prognostication for survival | Predicts survival and informs transplant decisions |

| Key Variables | Ruxolitinib dose, spleen response, transfusion need | Age, constitutional symptoms, hemoglobin, leukocyte count, circulating blasts | Clinical variables + CALR/ASXL1 mutation status, bone marrow fibrosis grade |

| Primary Utility | Guides on-treatment management and decisions for second-line therapy | Baseline risk stratification | Enhanced risk stratification incorporating molecular data |

Experimental Protocols: The RUXOREL-MF Study

The this compound score was developed based on data from the RUXOREL-MF study.

Study Design

The RUXOREL-MF study was a real-world, ambispective, observational study involving 209 patients with myelofibrosis treated with ruxolitinib.[1] The study was designed to collect clinical and laboratory data at the time of MF diagnosis, at the start of ruxolitinib treatment, and at regular intervals thereafter (3, 6, 12, 18, 24, 36, and 48 months).[1]

Patient Cohort

The baseline characteristics of the patient cohort used to develop the this compound score are summarized below.

| Characteristic | Value (N=209) |

| Median Age at Ruxolitinib Start (years) | 68 |

| Sex (Male, %) | 61.2 |

| Diagnosis (%) | |

| Primary Myelofibrosis | 70.3 |

| Post-Polycythemia Vera MF | 19.1 |

| Post-Essential Thrombocythemia MF | 10.5 |

| DIPSS Risk at Ruxolitinib Start (%) | |

| Low | 2.4 |

| Intermediate-1 | 34.4 |

| Intermediate-2 | 47.8 |

| High | 15.3 |

| Driver Mutation Status (%) | |

| JAK2 V617F | 83.3 |

| CALR | 9.1 |

| MPL | 2.4 |

| Triple Negative | 5.3 |

| Median Palpable Spleen Length (cm) | 12 |

| Median Hemoglobin (g/dL) | 10.1 |

| RBC Transfusion in 3 Months Prior to Ruxolitinib (%) | 23.4 |

Methodology for this compound Score Development

The development of the this compound score involved the following key steps:

-

Data Collection: Comprehensive clinical and treatment data were collected from the RUXOREL-MF study participants at baseline, 3 months, and 6 months.[1]

-

Endpoint Definition: The primary endpoint was overall survival, calculated from the 6-month post-ruxolitinib initiation mark.

-

Statistical Analysis: A multivariable Cox proportional hazard regression analysis was performed to identify independent predictors of overall survival among the variables collected.[1] The risk factors identified were ruxolitinib dose, spleen response, and transfusion requirement.

-

Point Allocation: A weighted scoring system was developed based on the hazard ratios of the identified risk factors.[1]

-

Risk Stratification: Patients were categorized into low, intermediate, and high-risk groups based on their total scores to create distinct prognostic groups.

-

Validation: The prognostic ability of the this compound model was confirmed in an external validation cohort of 40 MF patients.[1]

Key Signaling Pathways in Myelofibrosis

The pathophysiology of myelofibrosis is driven by dysregulated signaling pathways that promote myeloproliferation, inflammation, and bone marrow fibrosis. Understanding these pathways is crucial for the development of targeted therapies.

The JAK-STAT Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is central to the pathogenesis of myelofibrosis. Constitutive activation of this pathway, most commonly due to mutations in JAK2, CALR, or MPL, leads to uncontrolled proliferation of hematopoietic cells and excessive production of inflammatory cytokines. Ruxolitinib is a potent inhibitor of JAK1 and JAK2, thereby targeting the core driver of the disease.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway plays a critical role in the development of bone marrow fibrosis. Overproduction of TGF-β by malignant megakaryocytes stimulates fibroblasts to deposit excess collagen and other extracellular matrix components in the bone marrow, leading to fibrosis.

Ras/MAPK Signaling Pathway

The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade involved in cell proliferation and survival. Mutations in genes of the Ras/MAPK pathway can occur in myelofibrosis and may contribute to resistance to JAK inhibitors.

Experimental Workflow for this compound Score Calculation

The logical flow for determining a patient's this compound score involves data collection at three key time points, followed by the calculation of the score and subsequent risk stratification.

Conclusion

The this compound score represents a significant advancement in the prognostic assessment of myelofibrosis patients treated with ruxolitinib. By integrating dynamic, on-treatment variables, it provides valuable information on treatment response and long-term survival that is not captured by baseline prognostic models. Its ability to identify high-risk patients early in the course of therapy is of paramount importance, as it allows for the timely consideration of alternative treatment strategies. For researchers and drug development professionals, the this compound score serves as a robust tool for stratifying patients in clinical trials and for evaluating the efficacy of novel therapeutic agents in the second-line setting. As the therapeutic landscape of myelofibrosis continues to evolve, dynamic, treatment-response-based prognostic models like the this compound score will be indispensable for optimizing and personalizing patient care.

References

The RR6 Model: A Dynamic Tool for Prognosis in Ruxolitinib-Treated Myelofibrosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Myelofibrosis (MF), a myeloproliferative neoplasm (MPN), is characterized by a heterogeneous clinical course, making accurate prognosis crucial for guiding therapeutic decisions.[1] While several prognostic models exist, the "Response to Ruxolitinib after 6 months" (RR6) model offers a dynamic approach to risk stratification for patients undergoing treatment with the JAK inhibitor ruxolitinib.[2][3] This guide provides a detailed overview of the this compound model, its development, validation, and its place among other prognostic scoring systems in myelofibrosis.

Introduction to Prognostic Models in Myelofibrosis

Prognostic scoring systems are essential for predicting survival in myelofibrosis and for making critical treatment decisions, such as the timing of allogeneic stem cell transplantation.[1][4] Historically, these models have evolved from relying solely on clinical variables to incorporating cytogenetic and molecular data.

Established Prognostic Models:

-

International Prognostic Scoring System (IPSS): The first widely adopted model, utilizing five clinical variables at diagnosis.[5][6]

-

Dynamic IPSS (DIPSS): An adaptation of the IPSS that can be applied at any point during the disease course.[5]

-

DIPSS-Plus: Incorporates additional risk factors, including unfavorable karyotype, platelet count, and transfusion dependence.[5]

-

Mutation- and Karyotype-Enhanced International Prognostic Scoring System (MIPSS70+ version 2.0): Integrates clinical and genetic data for more refined risk stratification.[7][8]

-

Genetically-Inspired Prognostic Scoring System (GIPSS): A model based exclusively on mutational and karyotypic data.[7][8]

While these models are invaluable, they are designed for prognosis at diagnosis or are not specific to treatment response. The this compound model was developed to address the need for a prognostic tool that captures the impact of ruxolitinib treatment on disease course.[2][3]

The this compound Prognostic Model

The this compound model was developed to identify ruxolitinib-treated myelofibrosis patients with poorer overall survival early in their treatment course.[9] It is based on variables collected at baseline and at 3 and 6 months of ruxolitinib therapy.[10][11]

Data Presentation: this compound Model Variables and Risk Stratification

The this compound model utilizes three key predictor variables to stratify patients into low, intermediate, and high-risk categories with distinct overall survival outcomes.[10][11]

| Risk Factor | Points |

| Ruxolitinib dose <20 mg twice daily at baseline, 3 months, and 6 months | 1 |

| Palpable spleen length reduction from baseline ≤30% at 3 and 6 months | 1 |

| Red blood cell (RBC) transfusion need at 3 and/or 6 months | 1 |

| RBC transfusion need at all time points (baseline, 3 months, 6 months) | 2 |

Risk Stratification and Survival Outcomes:

| Risk Category | Total Points | Median Overall Survival (from 6 months post-ruxolitinib start) | 95% Confidence Interval |

| Low Risk | 0 | Not Reached | - |

| Intermediate Risk | 1 | 61 months | 43-80 months |

| High Risk | ≥2 | 33 months | 21-50 months |

Data from Maffioli et al., Blood Advances, 2022.[3]

Experimental Protocols: Development and Validation of the this compound Model

The this compound model was developed and validated through a multi-step process involving a large cohort of myelofibrosis patients treated with ruxolitinib.

Study Design:

-

Patient Cohort: The model was developed using data from 209 myelofibrosis patients in the RUXOREL-MF study, a real-world ambispective observational study.[2][3]

-

Inclusion Criteria: Patients with a diagnosis of primary or secondary myelofibrosis treated with ruxolitinib for at least 6 months.[12]

-

Data Collection: Clinical and hematological data were collected at baseline (ruxolitinib start), and at 3 and 6 months of treatment. This included palpable spleen length, ruxolitinib dose, and red blood cell transfusion requirements.[13]

-

Statistical Analysis:

-

Univariable and multivariable Cox proportional hazards models were used to identify independent predictors of overall survival.

-

A weighted scoring system was developed based on the hazard ratios of the identified risk factors.

-

The prognostic performance of the model was assessed using time-dependent receiver operating characteristic (ROC) curves.

-

-

Validation: The this compound model was subsequently validated in an independent, external cohort of 40 myelofibrosis patients.[2][3] Further validation has been performed in other real-life cohorts.[14]

Signaling Pathways in Myelofibrosis and the Role of Ruxolitinib

The pathophysiology of myelofibrosis is intrinsically linked to the dysregulation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. Mutations in JAK2, CALR, or MPL are found in the majority of patients and lead to constitutive activation of this pathway.[15]

Ruxolitinib is a potent inhibitor of JAK1 and JAK2, thereby reducing the downstream signaling that drives the myeloproliferative phenotype, including splenomegaly and constitutional symptoms.[11][15]

Caption: The JAK-STAT signaling pathway in myelofibrosis and the inhibitory action of Ruxolitinib.

Experimental and Logical Workflows

The development and application of the this compound model follow a clear logical workflow, from data collection to risk stratification.

Caption: Logical workflow for the this compound prognostic model in myelofibrosis.

Conclusion

The this compound model represents a significant advancement in the prognostic assessment of myelofibrosis patients treated with ruxolitinib. By dynamically evaluating response to therapy within the first six months, it provides clinicians with a valuable tool to identify patients with a poor prognosis who may benefit from alternative therapeutic strategies. For researchers and drug development professionals, the this compound model serves as a benchmark for evaluating the efficacy of novel agents and for designing clinical trials in the ruxolitinib-refractory or -intolerant setting. As our understanding of the molecular landscape of myelofibrosis continues to evolve, the integration of dynamic, treatment-response-based models like this compound with genetic and molecular markers will be crucial for personalizing patient care and improving outcomes.

References

- 1. Machine Learning Improves Risk Stratification in Myelofibrosis: An Analysis of the Spanish Registry of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis [iris.hunimed.eu]

- 3. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel approaches in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patientpower.info [patientpower.info]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Validation and molecular integration of the this compound model to predict survival after 6 months of therapy with ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validation and molecular integration of the this compound model to predict survival after 6 months of therapy with ruxolitinib | Haematologica [haematologica.org]

- 12. flore.unifi.it [flore.unifi.it]

- 13. This compound Model [this compound.eu]

- 14. This compound prognostic model provides information about survival for myelofibrosis treated with ruxolitinib: validation in a real-life cohort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The RR6 Model: A Technical Guide to Prognostic Variables in Ruxolitinib-Treated Myelofibrosis

For researchers, scientists, and drug development professionals engaged in the study of myelofibrosis (MF), the ability to accurately predict patient prognosis is paramount for informing clinical decisions and developing novel therapeutic strategies. The RR6 model, which stands for "Response to Ruxolitinib after 6 months," is a clinical prognostic score designed to predict overall survival in MF patients undergoing treatment with the JAK1/JAK2 inhibitor, ruxolitinib.[1][2][3] This technical guide provides an in-depth overview of the core variables of the this compound model, the experimental protocols for its development, and a clear visualization of its logical framework.

Core Concepts of the this compound Model

The this compound model was developed to address the unmet need for early identification of ruxolitinib treatment failure or suboptimal response.[1][3] It stratifies patients into three distinct risk categories—low, intermediate, and high—based on their clinical response within the first six months of ruxolitinib therapy.[1][4] This early risk assessment allows clinicians to identify patients who may benefit from alternative treatment strategies, such as hematopoietic stem cell transplantation or enrollment in clinical trials for second-line therapies.[5][6]

The model is based on the evaluation of three key clinical variables at specific time points: ruxolitinib dose, spleen response, and red blood cell (RBC) transfusion requirements.[7][8]

Quantitative Data Summary

The prognostic weight of each variable in the this compound model is quantified through a point-based system. The total score determines the patient's risk category and provides an estimate of median overall survival (OS).

This compound Model Risk Factors and Scoring

| Risk Factor | Criteria | Points | Hazard Ratio (95% CI) | p-value |

| Ruxolitinib Dose | <20 mg twice daily at baseline, 3 months, and 6 months | 1 | 1.79 (1.07-3.00) | 0.03 |

| Spleen Response | Palpable spleen length reduction from baseline ≤30% at 3 and 6 months | 1.5 | 2.26 (1.40-3.65) | 0.0009 |

| Transfusion Need | RBC transfusion required at 3 and/or 6 months | 1 | 1.66 (0.95-2.88) | 0.07 |

| Persistent Transfusion Need | RBC transfusion required at all time points (baseline, 3 months, and 6 months) | 1.5 | 2.32 (1.19-4.54) | 0.02 |

Data sourced from Maffioli et al., Blood Advances, 2022.[2][8][9][10]

This compound Risk Stratification and Overall Survival

| Risk Category | Total Points | Median Overall Survival (OS) from 6 months post-ruxolitinib start | 95% Confidence Interval (CI) |

| Low Risk | <2 | Not Reached | N/A |

| Intermediate Risk | 2-4 | 61 months | 43-80 months |

| High Risk | >4 | 33 months | 21-50 months |

Data sourced from Maffioli et al., Blood Advances, 2022.[2][4][8]

Experimental Protocols

The this compound model was developed and validated using data from the RUXOREL-MF study (NCT03959371), a real-world, ambispective, observational study conducted in Italy.[8][11]

Study Design: The RUXOREL-MF study included patients with primary and post-essential thrombocythemia/post-polycythemia vera myelofibrosis treated with ruxolitinib in a "real-world" setting.[4] Data was collected from patients at facilities within the regional Hematology Network of Lombardy.[4]

Patient Population:

-

Inclusion Criteria: Patients aged 18 years or older with a diagnosis of primary myelofibrosis (according to WHO 2016 classification) or post-essential thrombocythemia/post-polycythemia vera myelofibrosis (according to IWG-MRT 2008 classification) were included.[4] Eligible patients had an intermediate-1, intermediate-2, or high-risk score according to the International Prognostic Scoring System (IPSS).[4]

-

Exclusion Criteria: Patients with diagnoses other than primary or secondary myelofibrosis, those with a platelet count <50x10^9/L at treatment initiation, and those receiving ruxolitinib for other conditions were excluded.[4]

Data Collection: Clinical data, including ruxolitinib dosage, palpable spleen length, and red blood cell transfusion records, were collected at baseline (start of ruxolitinib treatment), and at 3 and 6 months of follow-up.[8]

Statistical Analysis: A multivariable Cox proportional hazard regression analysis was used to identify independent predictors of overall survival.[8] The hazard ratios from this analysis were used to assign point values to each risk factor in the this compound model.[12] The model's predictive accuracy was confirmed in an external validation cohort of 40 patients.[2][8]

Visualizing the this compound Model Workflow

The following diagrams illustrate the logical flow of the this compound model, from patient data input to risk stratification.

Caption: Workflow of the this compound prognostic model.

This in-depth guide provides a comprehensive overview of the this compound model, its variables, and its development. For researchers and drug development professionals, understanding this model is crucial for identifying high-risk myelofibrosis patients and for the design of future clinical trials aimed at improving outcomes in this patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ruxolitinib in Myelofibrosis Patients in Lombardy, Italy | Clinical Research Trial Listing [centerwatch.com]

- 5. ashpublications.org [ashpublications.org]

- 6. A Prognostic Model to Predict Ruxolitinib Discontinuation and Death in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Model IDs Risk Factors for Reduced Survival with Ruxolitinib | Blood Cancers Today [bloodcancerstoday.com]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis [iris.hunimed.eu]

- 11. air.unimi.it [air.unimi.it]

- 12. Prognostic model to predict survival in MF after 6 months of treatment with ruxolitinib helps to identify candidates for second-line treatment and SCT [mpn-hub.com]

Prognostic Markers in Ruxolitinib Treatment for Myelofibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib, a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), has significantly altered the therapeutic landscape for patients with myelofibrosis (MF). By targeting the dysregulated JAK-STAT signaling pathway, ruxolitinib effectively reduces splenomegaly and alleviates constitutional symptoms, leading to improved quality of life and, in some cases, a survival advantage.[1] However, the clinical response to ruxolitinib is heterogeneous. Identifying prognostic markers that can predict treatment efficacy and long-term outcomes is crucial for optimizing patient management and developing novel therapeutic strategies. This technical guide provides an in-depth overview of the key prognostic markers in ruxolitinib treatment for myelofibrosis, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

The JAK-STAT Signaling Pathway and Ruxolitinib's Mechanism of Action

Myelofibrosis is characterized by the overproduction of inflammatory cytokines and dysregulated hematopoiesis, largely driven by hyperactivity of the JAK-STAT signaling pathway. This pathway is a critical intracellular communication route for numerous cytokines and growth factors.

Ruxolitinib is a small molecule inhibitor that competitively binds to the ATP-binding site of JAK1 and JAK2, preventing their phosphorylation and subsequent activation of downstream STAT proteins. This inhibition leads to a reduction in the transcription of genes involved in cell proliferation, differentiation, and inflammation.

Prognostic Markers for Ruxolitinib Response

A combination of clinical and molecular markers can help predict a patient's response to ruxolitinib. These markers are crucial for risk stratification and for guiding treatment decisions.

Clinical Prognostic Markers

Several baseline clinical features have been identified as predictors of response and survival in patients with myelofibrosis treated with ruxolitinib.

| Prognostic Marker | Poor Prognosis Indicator | Impact on Ruxolitinib Treatment |

| Spleen Size | Palpable spleen size >20 cm | Associated with inferior overall survival.[2] Spleen response rates are significantly superior in patients with smaller baseline spleen size.[2] |

| Anemia | Transfusion dependency | Associated with suboptimal outcomes.[2] |

| Thrombocytopenia | Platelet count <100 x 10⁹/L | Associated with suboptimal outcomes.[2] |

| Peripheral Blood Blasts | ≥1% | A predictor for inferior leukemia-free survival.[2] |

| Constitutional Symptoms | Presence of symptoms (e.g., fever, night sweats, weight loss) | A key indicator for initiating treatment. |

Molecular Prognostic Markers

The mutational landscape of myelofibrosis is a powerful determinant of prognosis and, in some cases, response to ruxolitinib.

Driver Mutations: The three main driver mutations in myelofibrosis are in JAK2, CALR, and MPL. While ruxolitinib is a JAK inhibitor, its efficacy is not restricted to patients with JAK2 mutations.

| Driver Mutation | Prevalence in Myelofibrosis | Impact on Ruxolitinib Response |

| JAK2 V617F | ~50-60% | Ruxolitinib is effective regardless of JAK2 mutation status. |

| CALR | ~25-35% | CALR-mutated patients may have a lower symptom response rate compared to JAK2-mutated patients.[3] |

| MPL | ~5-10% | Data on ruxolitinib response in MPL-mutated patients is less defined compared to JAK2 and CALR. |

High Molecular Risk (HMR) Mutations: The presence of mutations in genes such as ASXL1, SRSF2, EZH2, and IDH1/2 is associated with a poorer prognosis. However, ruxolitinib has been shown to improve survival in patients with these high-risk mutations compared to the best available therapy.[4]

| Molecular Marker | Impact on Ruxolitinib Response |

| High Molecular Risk (HMR) Mutations (ASXL1, SRSF2, EZH2, IDH1/2) | Ruxolitinib improves survival in HMR patients compared to best available therapy.[4] The presence of an ASXL1 mutation may be associated with a lower spleen response rate.[2] |

| Number of Mutations | A higher number of mutations (≥3) is inversely correlated with spleen response and is associated with a shorter time to treatment discontinuation.[5][6] |

| TP53 Mutations | Generally associated with a poor prognosis in myeloid malignancies. |

Cytokine Profiles as Prognostic Markers

Elevated levels of pro-inflammatory cytokines are a hallmark of myelofibrosis and contribute significantly to the symptom burden. Ruxolitinib treatment leads to a reduction in the levels of several of these cytokines, and changes in cytokine profiles may serve as a prognostic marker.

| Cytokine | Change with Ruxolitinib Treatment |

| IL-6 | Reduction |

| TNF-α | Reduction |

| IL-1β | Reduction |

| MIP-1α | Reduction |

| MIP-1β | Reduction |

Experimental Protocols

Next-Generation Sequencing (NGS) for Mutation Analysis

Objective: To identify driver and high molecular risk mutations in myelofibrosis patients.

Methodology Overview: Targeted NGS panels are commonly used to sequence a set of genes known to be recurrently mutated in myeloid malignancies.

-

DNA Extraction: Genomic DNA is extracted from peripheral blood or bone marrow aspirate using commercially available kits.

-

Library Preparation: DNA is fragmented, and adapters are ligated to the fragments. This is followed by PCR amplification to create a library of DNA fragments for sequencing.

-

Sequencing: The prepared library is sequenced on an NGS platform (e.g., Illumina MiSeq or NextSeq).

-

Bioinformatic Analysis: Raw sequencing data is processed through a bioinformatic pipeline to align reads to a reference genome, call variants (mutations), and annotate the identified variants.

Note: Specific details regarding the gene panel used, sequencing depth, and the bioinformatic pipeline are crucial for the interpretation of results and are typically provided in the methodology section of individual studies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

Objective: To measure the concentration of specific cytokines in patient plasma.

Methodology Overview: A sandwich ELISA is a common method for quantifying cytokine levels.

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Blocking: The plate is treated with a blocking buffer to prevent non-specific binding.

-

Sample Incubation: Patient plasma samples and a series of standards with known cytokine concentrations are added to the wells. The cytokine in the sample binds to the capture antibody.

-

Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine.

-

Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

-

Measurement: The absorbance of each well is measured using a plate reader. The concentration of the cytokine in the patient samples is determined by comparing their absorbance to the standard curve.

Note: The choice of specific ELISA kits, including the manufacturer and catalog number, is critical for reproducibility and should be clearly stated in research protocols.

Workflow and Logical Relationships

Biomarker Discovery and Validation Workflow

The identification and validation of prognostic markers is a multi-step process that begins with discovery in a patient cohort and culminates in clinical validation.

Conclusion

The identification and validation of prognostic markers are essential for personalizing ruxolitinib treatment in patients with myelofibrosis. A comprehensive assessment of clinical features, the molecular landscape, and cytokine profiles can aid clinicians in predicting treatment response, stratifying patients by risk, and making informed decisions about therapeutic strategies. As our understanding of the complex biology of myelofibrosis deepens, the discovery of novel biomarkers will continue to refine our approach to managing this challenging disease. Further research is needed to standardize the methodologies for biomarker assessment and to integrate these markers into routine clinical practice to improve patient outcomes.

References

- 1. Clinical factors associated with response to ruxolitinib in patients with myelofibrosis [mpn-hub.com]

- 2. Researchers Review Safety Profile of Ruxolitinib in Myelofibrosis | Blood Cancers Today [bloodcancerstoday.com]

- 3. m.youtube.com [m.youtube.com]

- 4. A Prognostic Model to Predict Ruxolitinib Discontinuation and Death in Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

Early Identification of Ruxolitinib Failure in Myelofibrosis: A Technical Guide to the RR6 Prognostic Model

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the RR6 prognostic model for the early identification of ruxolitinib failure in patients with myelofibrosis (MF). Ruxolitinib, a potent JAK1/JAK2 inhibitor, has significantly improved outcomes for many MF patients; however, a substantial proportion experience primary or secondary resistance, leading to treatment failure and poor prognosis.[1][2][3] The early identification of patients at high risk of ruxolitinib failure is a critical unmet need, enabling timely consideration of alternative therapeutic strategies.[1][4] The "Response to Ruxolitinib after 6 months" (this compound) model is a clinical prognostic tool developed to address this challenge by stratifying patients based on early on-treatment parameters.[5][6]

Core Concept of the this compound Model

The this compound model is a prognostic tool that utilizes clinical and treatment data collected at baseline, 3 months, and 6 months of ruxolitinib therapy to predict long-term survival outcomes in myelofibrosis patients.[1] It identifies individuals with a high probability of impaired survival who may benefit from a prompt shift in treatment strategy.[5] The model is based on the assessment of three key predictive variables: ruxolitinib dose, spleen response, and red blood cell (RBC) transfusion requirements.[5][6]

Quantitative Data on the this compound Model's Performance

The this compound model has been validated in multiple independent cohorts of myelofibrosis patients treated with ruxolitinib, demonstrating its ability to stratify patients into distinct prognostic groups.[1][7] While specific metrics such as sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) for predicting a binary "ruxolitinib failure" event are not consistently reported in the literature, the model's performance has been robustly evaluated based on survival outcomes. The following tables summarize the key quantitative data from validation studies.

Table 1: this compound Risk Stratification and Overall Survival (OS)

| This compound Risk Category | Patient Distribution (%) | Median Overall Survival (OS) from 6 months | 95% Confidence Interval (CI) |

| Low Risk | 7.1 - 16 | Not Reached | 49 months - Not Reached |

| Intermediate Risk | 48 - 70.8 | 61 - 80 months | 34 - 135 months |

| High Risk | 17.8 - 36 | 22 - 50 months | 21 - 50 months |

Data compiled from multiple validation studies.[1][4]

Table 2: this compound High Risk Category and Event-Free Survival (EFS)

| This compound Risk Category | Median Event-Free Survival (EFS) | Comparison | p-value |

| High Risk | 27 months | vs. Low/Intermediate Risk | 0.009 |

| Low/Intermediate Risk | 51 months |

Events for EFS include death, allogeneic stem cell transplantation, disease progression, loss of response, or toxicity requiring ruxolitinib discontinuation.[4][7]

Table 3: Prognostic Factors for Reduced Overall Survival in the this compound Model

| Risk Factor | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |

| Ruxolitinib dose <20 mg twice daily at baseline, 3 and 6 months | 1.79 | 1.07 - 3.00 | 0.03 |

| Palpable spleen length reduction from baseline ≤30% at 3 and 6 months | 2.26 | 1.40 - 3.65 | 0.0009 |

| RBC transfusion need at 3 and/or 6 months | 1.66 | 0.95 - 2.88 | 0.07 |

| RBC transfusion need at all time points (baseline, 3 and 6 months) | 2.32 | 1.19 - 4.54 | 0.02 |

Data from the initial development and validation of the this compound model.[5][6]

Experimental Protocols

Application of the this compound Prognostic Model

The implementation of the this compound model requires the systematic collection and evaluation of specific clinical and treatment data at three key time points: at the initiation of ruxolitinib therapy (baseline), and at 3 and 6 months of continuous treatment.

1. Data Collection:

-

Baseline (Ruxolitinib Start):

-

Total daily dose of ruxolitinib (mg).

-

Palpable spleen length below the left costal margin (LCM) in centimeters.

-

History of Red Blood Cell (RBC) transfusions in the 3 months prior to starting ruxolitinib.

-

-

3 Months Post-Ruxolitinib Initiation:

-

Total daily dose of ruxolitinib (mg).

-

Palpable spleen length below the LCM (cm).

-

Record of any RBC transfusions since the baseline assessment.

-

-

6 Months Post-Ruxolitinib Initiation:

-

Total daily dose of ruxolitinib (mg).

-

Palpable spleen length below the LCM (cm).

-

Record of any RBC transfusions since the 3-month assessment.

-

2. Calculation of Risk Points:

The this compound model assigns points based on the presence of the following risk factors:

-

Low Ruxolitinib Dose: A ruxolitinib dose of less than 20 mg twice daily at baseline, 3 months, and 6 months.

-

Inadequate Spleen Response: A reduction in palpable spleen length from baseline of 30% or less at both the 3-month and 6-month assessments.

-

Transfusion Requirement:

-

Need for RBC transfusions at either the 3-month or 6-month time point.

-

Need for RBC transfusions at all three time points (baseline, 3 months, and 6 months).

-

3. Risk Stratification:

Patients are categorized into one of three risk groups based on the cumulative risk points:

-

Low Risk

-

Intermediate Risk

-

High Risk

The specific point allocation and thresholds for each risk category are detailed in the original publication by Maffioli et al. (2022).[5][6]

Signaling Pathways and Mechanisms of Ruxolitinib Failure

Ruxolitinib functions by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1 and JAK2. These kinases are central components of the JAK-STAT signaling pathway, which is constitutively activated in most patients with myelofibrosis due to mutations in genes such as JAK2, CALR, or MPL. This aberrant signaling drives the proliferation of malignant hematopoietic cells and the production of inflammatory cytokines that contribute to the clinical features of the disease.

Ruxolitinib failure can occur through various mechanisms, including the persistence of the founding malignant clone and the acquisition of additional somatic mutations that confer resistance.

JAK-STAT Signaling Pathway and Ruxolitinib Action

Caption: Ruxolitinib inhibits the JAK-STAT pathway.

Experimental Workflow for this compound Model Application

References

- 1. Validation and molecular integration of the this compound model to predict survival after 6 months of therapy with ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. a-prognostic-model-to-predict-survival-after-6-months-of-ruxolitinib-in-patients-with-myelofibrosis - Ask this paper | Bohrium [bohrium.com]

- 4. This compound prognostic model provides information about survival for myelofibrosis treated with ruxolitinib: validation in a real-life cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A prognostic model to predict survival after 6 months of ruxolitinib in patients with myelofibrosis [iris.hunimed.eu]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

Foundational Concepts of the RR6 Survival Prediction Model: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RR6 survival prediction model is a clinical prognostic tool designed to estimate overall survival (OS) for patients with myelofibrosis (MF) six months after initiating treatment with the Janus kinase (JAK) 1/2 inhibitor, ruxolitinib. Developed and validated by the RUXOREL-MF study group, the this compound model aids in the early identification of patients with a high risk of mortality, who may benefit from alternative therapeutic strategies.[1][2] This technical guide provides an in-depth overview of the core foundational concepts of the this compound model, including its predictive variables, risk stratification, and the underlying biological context of ruxolitinib treatment.

Core Components of the this compound Model

The this compound model is built upon three key predictor variables that are assessed at baseline, three months, and six months of ruxolitinib therapy. These variables were identified through multivariable analysis in the RUXOREL-MF study as significant predictors of overall survival.[3][4][5]

Predictor Variables

The multivariable analysis identified the following as significant risk factors for reduced overall survival in myelofibrosis patients treated with ruxolitinib[3][4][5]:

-

Ruxolitinib (RUX) Dose: A daily dose of less than 20 mg twice a day at baseline, 3 months, and 6 months.

-

Spleen Response: A palpable spleen length reduction from baseline of 30% or less at 3 and 6 months.

-

Red Blood Cell (RBC) Transfusion Requirement: The need for RBC transfusions at 3 and/or 6 months, and particularly at all three time points (baseline, 3 months, and 6 months).

The following table summarizes the quantitative data associated with these predictor variables from the foundational RUXOREL-MF study.

| Predictor Variable | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |

| RUX dose <20 mg twice daily at baseline, 3 months, and 6 months | 1.79 | 1.07 - 3.00 | 0.03 |

| Palpable spleen length reduction from baseline ≤30% at 3 months and 6 months | 2.26 | 1.40 - 3.65 | 0.0009 |

| RBC transfusion need at 3 and/or 6 months | 1.66 | 0.95 - 2.88 | 0.07 |

| RBC transfusion need at baseline, 3 months, and 6 months | 2.32 | 1.19 - 4.54 | 0.02 |

Table 1: Predictor Variables of the this compound Model and their Association with Overall Survival.[3][4][5]

Risk Stratification

The this compound model utilizes these predictor variables to stratify patients into three distinct risk categories for mortality at six months of ruxolitinib treatment: low, intermediate, and high risk.[6][7] While the precise point-based scoring algorithm for assigning patients to these risk categories is not explicitly detailed in the primary literature, the stratification is based on the presence and combination of the aforementioned risk factors. The prognostic value of these risk categories has been validated in independent cohorts.[1][6][7]

The following table presents the risk stratification and the associated median overall survival for each category.

| Risk Category | Median Overall Survival (OS) | 95% Confidence Interval (CI) |

| Low Risk | Not Reached | - |